![molecular formula C8H12N2OS B13485172 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-halo derivatives with sulfur-containing reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Potassium carbonate, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-(methylthio)pyrimidin-4-ol
- 5-(2-Hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol
- Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate .
Uniqueness
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12N2OS |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-8(11)10-7(9-6)3-4-12-2/h5H,3-4H2,1-2H3,(H,9,10,11) |
Clave InChI |
IKQHQEKFNJOSMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)CCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
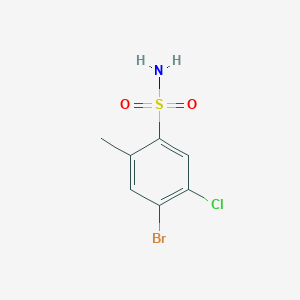
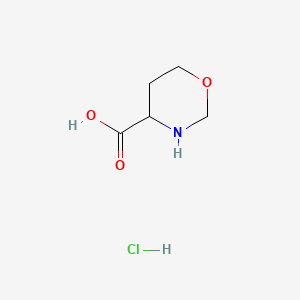
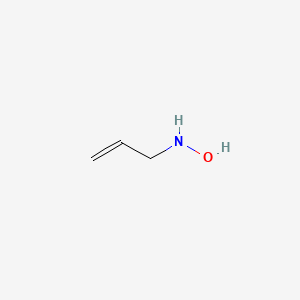
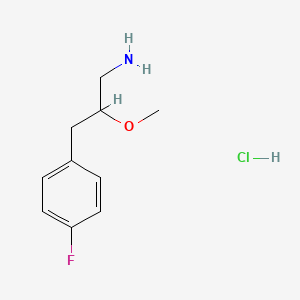

![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)
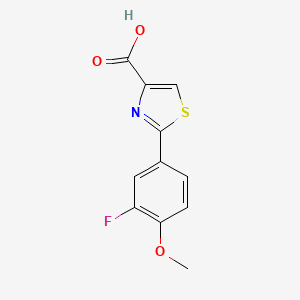



![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
